molecular formula C23H28N4O B10932958 [1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl](3-methylpiperidin-1-yl)methanone

[1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl](3-methylpiperidin-1-yl)methanone

Cat. No.: B10932958
M. Wt: 376.5 g/mol
InChI Key: TZEMFMBFUHRGEB-UHFFFAOYSA-N
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Description

1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core substituted with various functional groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Pyrazolo[3,4-b]pyridine Core : This step involves the cyclization of appropriate precursors under acidic or basic conditions.
  • Substitution Reactions : Introduction of the ethyl, methyl, and 4-methylphenyl groups through electrophilic aromatic substitution or nucleophilic substitution reactions.
  • Coupling with 3-Methylpiperidino Group : This step often involves the use of coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation : The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
  • Reduction : Reduction reactions can target the carbonyl group, converting it to an alcohol.
  • Substitution : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions:
  • Oxidation : Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
  • Reduction : Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
  • Substitution : Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products:
  • Oxidation : Formation of alcohols or ketones.
  • Reduction : Formation of alcohols.
  • Substitution : Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE has a wide range of applications in scientific research:

  • Chemistry : Used as a building block for the synthesis of more complex molecules.
  • Biology : Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
  • Medicine : Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
  • Industry : Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE involves its interaction with specific molecular targets. It may act by:

  • Binding to Enzymes : Inhibiting or activating enzyme activity.
  • Interacting with Receptors : Modulating receptor activity to exert its effects.
  • Pathways Involved : The compound may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE can be compared with other pyrazolopyridine derivatives:

Uniqueness : The unique combination of functional groups and the specific arrangement of atoms in 1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE confer distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C23H28N4O

Molecular Weight

376.5 g/mol

IUPAC Name

[1-ethyl-3-methyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridin-4-yl]-(3-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C23H28N4O/c1-5-27-22-21(17(4)25-27)19(23(28)26-12-6-7-16(3)14-26)13-20(24-22)18-10-8-15(2)9-11-18/h8-11,13,16H,5-7,12,14H2,1-4H3

InChI Key

TZEMFMBFUHRGEB-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=C(C=C3)C)C(=O)N4CCCC(C4)C

Origin of Product

United States

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